Vascular Endothelial Growth Factor Receptor 2 inhibitor, commonly referred to as Vegfr-2-IN-17, is a compound that has garnered attention in the field of medicinal chemistry due to its potential in treating various cancers by inhibiting angiogenesis. Angiogenesis, the formation of new blood vessels from existing ones, is a critical process in tumor growth and metastasis. This compound is part of a broader class of inhibitors targeting the vascular endothelial growth factor receptor 2, which plays a significant role in these processes.
Vegfr-2-IN-17 is derived from a series of quinoxaline-based derivatives synthesized through various chemical reactions aimed at enhancing their inhibitory activity against the vascular endothelial growth factor receptor 2. The synthesis involves multiple steps, including condensation reactions and modifications to improve potency and selectivity towards the target enzyme.
Vegfr-2-IN-17 belongs to a class of small molecule inhibitors designed specifically to bind to and inhibit the activity of vascular endothelial growth factor receptor 2. This classification is significant as it positions the compound within a therapeutic area focused on oncology and anti-angiogenic treatments.
The synthesis of Vegfr-2-IN-17 involves several key steps:
The synthetic pathway can be summarized as follows:
The molecular structure of Vegfr-2-IN-17 features a quinoxaline core, which is crucial for its biological activity. The specific arrangement of functional groups around this core enhances its binding affinity for vascular endothelial growth factor receptor 2.
Key structural data include:
Vegfr-2-IN-17 undergoes several chemical reactions during its synthesis, primarily involving:
The reaction conditions typically involve:
The mechanism through which Vegfr-2-IN-17 exerts its effects involves competitive inhibition of vascular endothelial growth factor receptor 2. By binding to the active site of this receptor, it prevents vascular endothelial growth factor from activating downstream signaling pathways that promote angiogenesis.
Studies have shown that Vegfr-2-IN-17 significantly reduces cell proliferation in various cancer cell lines, demonstrating its potential efficacy in inhibiting tumor growth . Mechanistic studies reveal that it induces apoptosis and cell cycle arrest, particularly in the G2/M phase, indicating its role in disrupting cancer cell division .
Vegfr-2-IN-17 is characterized by:
Key chemical properties include:
Vegfr-2-IN-17 has significant potential applications in:
CAS No.: 17190-80-6
CAS No.: 4210-82-6
CAS No.: 1038922-77-8
CAS No.: 1356964-77-6
CAS No.: 64885-97-8
CAS No.: 4017-77-0